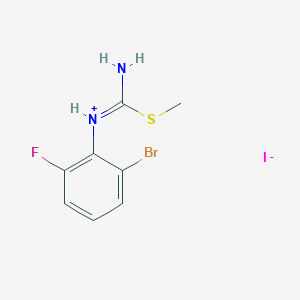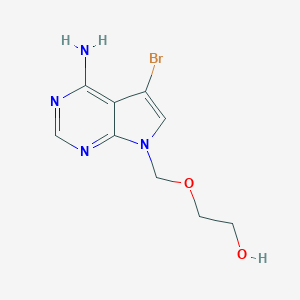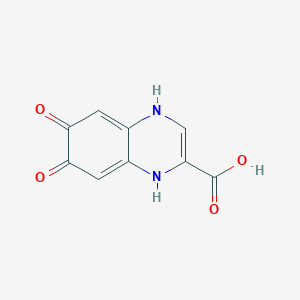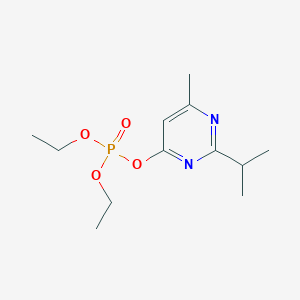
Diazoxon
Übersicht
Beschreibung
Diazoxon is a synthetic compound used in scientific research and laboratory experiments. It is a derivative of the naturally occurring compound diazoxide, and is used in pharmacological studies to modulate the activity of ion channels in cells. This compound has been studied in a wide range of studies, from neurological research to cancer research.
Wissenschaftliche Forschungsanwendungen
Lebensmittelsicherheit und Pestizidreduktion
Diazoxon ist ein Nebenprodukt des Abbaus von Diazinon, und sein Vorkommen in Lebensmitteln ist aufgrund seiner Toxizität ein erhebliches Problem. Die Forschung zu den Auswirkungen von this compound auf die Lebensmittelsicherheit befasst sich mit der Reduzierung von this compound in Lebensmitteln durch verschiedene Verarbeitungsmethoden. Konventionelle und neuartige Verarbeitungstechniken, einschließlich physikalischer und chemischer Verfahren, werden auf ihre Wirksamkeit bei der Reduzierung von this compound-Gehalten ohne Beeinträchtigung der Lebensmittelqualität bewertet .
Neurotoxizitätsstudien
This compound ist bekanntermaßen toxischer als sein Vorläufer Diazinon. Es wird im Körper in this compound umgewandelt, was bei Versuchstieren zu schweren Problemen führen kann. Wissenschaftliche Studien verwenden this compound häufig, um seine neurotoxischen Wirkungen zu verstehen, insbesondere wie es Acetylcholinesterase-Enzyme beeinflusst, was zu Hirnfunktionsstörungen und -erkrankungen führt .
Bewertung der Umweltauswirkungen
Der Rückstand von this compound in der Umwelt, insbesondere in Böden und Gewässern, stellt ein Risiko für Ökosysteme dar. Die Forschung auf diesem Gebiet konzentriert sich auf die Umweltauswirkungen von this compound, die Überwachung seiner Gehalte in verschiedenen Ökosystemen und das Verständnis seiner langfristigen Auswirkungen auf Nicht-Zielarten und die Biodiversität .
Bioremediationstechniken
Bioremediation ist ein aufstrebendes Feld, in dem Mikroorganismen wie Probiotika verwendet werden, um Schadstoffe wie this compound abzubauen oder zu neutralisieren. Studien untersuchen das Potenzial dieser Mikroorganismen, this compound in Lebensmitteln und der Umwelt zu reduzieren, was eine nachhaltige Methode zur Pestizidreduktion bietet .
Photokatalytische Degradation
Photokatalytische Oxidation ist ein Verfahren, das zum Abbau von Pestiziden wie this compound in wässrigen Lösungen verwendet wird. Die Forschung auf diesem Gebiet untersucht die Wirksamkeit verschiedener Photokatalysatoren beim Abbau von this compound, optimiert die Bedingungen für eine maximale Degradation und bewertet die bei dem Prozess gebildeten Nebenprodukte .
Safety and Hazards
Zukünftige Richtungen
More elaborate studies are needed to assess the mineralization rate and effluent toxicity of diazinon . The microbial degradation of diazinon is found to be more effective than physicochemical methods for its complete clean-up from contaminated soil and water environments . The catalytic mechanisms responsible for enzymatic degradation remain unexplained, and ecotechnological techniques need to be applied to gain a comprehensive understanding of these issues .
Wirkmechanismus
Target of Action
Diazoxon primarily targets acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine (ACh) into choline and an acetate group . AChE plays a crucial role in the nervous system by terminating synaptic transmission .
Mode of Action
This compound functions as an AChE inhibitor . By inhibiting AChE, this compound causes an abnormal accumulation of ACh in the synaptic cleft . This accumulation disrupts normal neurotransmission within the nervous system .
Biochemical Pathways
The enzymatic degradation of this compound is found to be more effective than physicochemical methods for its complete clean-up from contaminated environments . A variety of this compound-degrading enzymes, such as hydrolase, acid phosphatase, laccase, cytochrome P450, and flavin monooxygenase, play a crucial role in the biodegradation of this compound . The specific transformations depend, in part, on the structure of the group attached to the phosphosulfur portion of the molecule .
Pharmacokinetics
This compound can be transformed to this compound via oxidation in the liver . This conversion is performed by the liver microsomal enzyme system and requires O2 and NADPH . The compounds IMHP, DEP, and DETP, which are water-soluble, can be excreted in urine .
Result of Action
The inhibition of AChE by this compound leads to a range of physiological effects. These include eye watering, drooling or runny nose, loss of appetite, vomiting, intense coughing, abdominal pain, or even stiffness in various muscles/paralysis . Other physiological effects include pinpoint pupils, increased heart rate, seizures, or even coma .
Action Environment
The continuous application of this compound in agricultural activities has caused both ecological risk and biological hazards in the environment . This compound can be degraded via physical and chemical methods such as photocatalysis, adsorption, and advanced oxidation . The microbial degradation of this compound is found to be more effective than physicochemical methods for its complete clean-up from contaminated soil and water environments .
Biochemische Analyse
Biochemical Properties
Diazoxon plays a significant role in biochemical reactions. It interacts with enzymes such as phosphotriesterase (PTE), which is one of the most effective ways of degrading organophosphorus pesticides . The catalytic efficiency of PTE depends on the structural features of substrates like this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily mediated by cytochrome P450, which is involved in the oxidation and hydrolysis of phase I metabolism . This compound influences cell function by interacting with this enzyme .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation . It undergoes enzymatic hydrolysis by PTE, initiating the nucleophilic attack of the bridging-OH− on the phosphorus center .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Approximately 89% of this compound is removed within 7 days and is not observed after 13 days . This indicates the product’s stability and degradation over time .
Metabolic Pathways
This compound is involved in metabolic pathways mediated by cytochrome P450 . It interacts with this enzyme, leading to oxidation and hydrolysis in phase I metabolism .
Eigenschaften
IUPAC Name |
diethyl (6-methyl-2-propan-2-ylpyrimidin-4-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N2O4P/c1-6-16-19(15,17-7-2)18-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLJFQYCTRKKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=NC(=NC(=C1)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037523 | |
| Record name | Diazoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
962-58-3 | |
| Record name | Diazoxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=962-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diazoxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIAZOXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FX08D2L1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




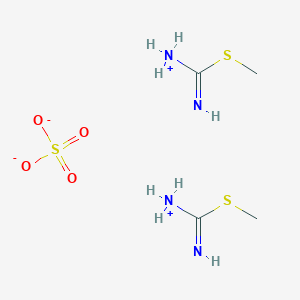



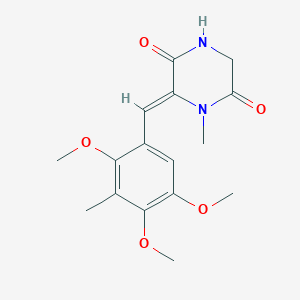


![3-[1-(4-Aminophenyl)-1-methylethyl]phenol](/img/structure/B46601.png)
